disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
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Overview
Description
Disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate is a complex organic compound that features a cyclopenta[a]phenanthrene core This compound is notable for its multiple chiral centers and the presence of deuterium atoms, which are isotopes of hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would need to be optimized for yield and purity, with careful control of reaction conditions to maintain the integrity of the chiral centers and the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonate group can be reduced to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonate group would produce a sulfide.
Scientific Research Applications
Disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate has several applications in scientific research:
Chemistry: Used as a model compound for studying stereochemistry and isotopic effects.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and properties.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to unique biological effects. The compound may also interact with cellular pathways involved in signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
- This compound
Uniqueness
The uniqueness of this compound lies in its multiple chiral centers and the presence of deuterium atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H43NNa2O9S2 |
---|---|
Molecular Weight |
627.8 g/mol |
IUPAC Name |
disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO9S2.2Na/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28;;/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;;/m1../s1/i8D2,14D2;; |
InChI Key |
MIGKUVHDFNAGGB-CKCFZLPMSA-L |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1OS(=O)(=O)[O-])([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Origin of Product |
United States |
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